Metal Cofactor Independence: Retention of Inhibitory Activity in Mg²⁺-Based Assays
Unlike the reference salicylhydrazide (compound 1), N,N'-Bis(2,2'-dithiosalicyl)hydrazide (compound 4) maintains potent integrase inhibition in the presence of the physiologically relevant Mg²⁺ cofactor. Compound 1 is strictly Mn²⁺-dependent and is completely inactive (IC₅₀ >1000 µM) in Mg²⁺-containing assays [1]. In contrast, compound 4 exhibits an IC₅₀ of 5 ± 1 µM for 3′-processing and 15–18 µM for strand transfer in Mg²⁺-based reactions [1]. This differential metal dependency is a direct consequence of the MSH structural motif, which allows for Mg²⁺ chelation at the enzyme active site [1].
| Evidence Dimension | IC₅₀ (µM) in Mg²⁺-containing HIV-1 integrase assay |
|---|---|
| Target Compound Data | 3′-processing: 5 ± 1 µM; Strand transfer: 15–18 µM |
| Comparator Or Baseline | Compound 1 (salicylhydrazide): 3′-processing: >1000 µM; Strand transfer: >1000 µM |
| Quantified Difference | >200-fold more potent for 3′-processing; >55-fold for strand transfer |
| Conditions | Purified HIV-1 integrase, 21-mer blunt-end oligonucleotide substrate, 10 mM Mg²⁺, preassembly protocol [1] |
Why This Matters
Activity in Mg²⁺-based assays is a prerequisite for meaningful cellular and in vivo studies, as Mg²⁺ is the physiologically relevant divalent metal cofactor for HIV-1 integrase, not Mn²⁺.
- [1] Neamati, N.; Lin, Z.; Karki, R. G.; Orr, A.; Cowansage, K.; Strumberg, D.; Pais, G. C. G.; Voigt, J. H.; Nicklaus, M. C.; Winslow, H. E.; Zhao, H.; Turpin, J. A.; Yi, J.; Skalka, A. M.; Burke, T. R., Jr.; Pommier, Y. Metal-Dependent Inhibition of HIV-1 Integrase. J. Med. Chem. 2002, 45 (26), 5661–5670. View Source
